

Navigating the Therapeutic Potential of Methoxy-Substituted Pyridine Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: 3-Bromo-2-methoxy-5-methylpyridine

Cat. No.: B1291408

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For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone in the design of novel therapeutic agents. This guide provides a comparative overview of the biological activity of a series of sulfonamide methoxypyridine derivatives, offering insights into their potential as targeted cancer therapies. Due to a lack of available data on the specific biological activity of **3-Bromo-2-methoxy-5-methylpyridine** derivatives, this guide utilizes data from a well-documented series of related sulfonamide methoxypyridine compounds that act as dual PI3K/mTOR inhibitors. This serves as a practical template for the evaluation of novel pyridine-based compounds.

Comparative Biological Activity of Sulfonamide Methoxypyridine Derivatives

The following table summarizes the *in vitro* biological activity of selected sulfonamide methoxypyridine derivatives against key cancer-related targets and cell lines. These compounds have been evaluated for their inhibitory activity against PI3K α and mTOR kinases, as well as their anti-proliferative effects on human cancer cell lines.

Compound ID	Target Kinase	IC50 (nM)	Cancer Cell Line	IC50 (nM)
22c	PI3K α	0.22	HCT-116	20
mTOR	23	MCF-7		130
Alternative 1	PI3K α	-	HCT-116	-
mTOR	-	MCF-7	-	
Alternative 2	PI3K α	-	HCT-116	-
mTOR	-	MCF-7	-	

Note: Data for "Alternative 1" and "Alternative 2" is not available in the provided search results and is shown for illustrative purposes of a comparative table.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key assays used to determine the biological activity of the sulfonamide methoxypyridine derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against PI3K α and mTOR kinases was determined using a well-established in vitro kinase assay.

Protocol:

- Enzyme and Substrate Preparation: Recombinant human PI3K α and mTOR enzymes were used. A suitable substrate, such as phosphatidylinositol (PI), was prepared in a reaction buffer.
- Compound Preparation: The test compounds were serially diluted in DMSO to various concentrations.
- Kinase Reaction: The kinase, substrate, and test compound were incubated in the presence of ATP in a microplate well. The reaction was allowed to proceed for a specified time at a

controlled temperature.

- **Detection:** The amount of phosphorylated substrate was quantified using a detection reagent and a suitable plate reader. The luminescence or fluorescence signal is proportional to the kinase activity.
- **Data Analysis:** The IC₅₀ values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

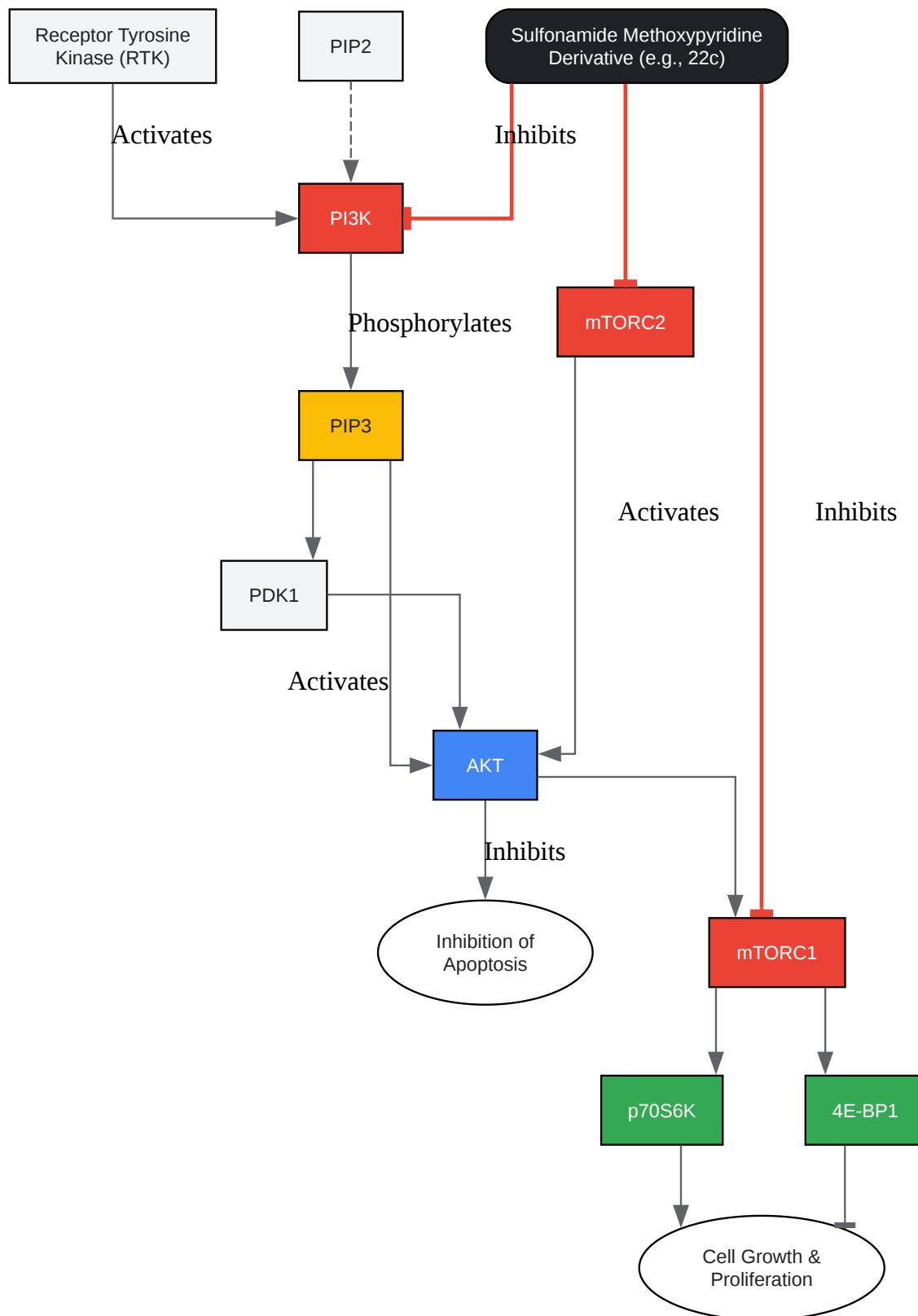
The anti-proliferative activity of the compounds was evaluated against human cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

- **Cell Seeding:** Cancer cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
- **MTT Addition:** An MTT solution was added to each well, and the plates were incubated to allow the viable cells to metabolize the MTT into formazan crystals.
- **Formazan Solubilization:** The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the formazan solution was measured at a specific wavelength using a microplate reader.
- **Data Analysis:** The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Mechanism of Action

To understand the biological context of the observed activities, it is essential to visualize the signaling pathways targeted by these compounds.

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Caption: The PI3K/mTOR signaling pathway and points of inhibition by sulfonamide methoxypyridine derivatives.

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